Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate
Overview
Description
. This compound is characterized by its ester functional group, which is commonly found in many naturally occurring and synthetic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, often in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly solvents and catalysts is also a focus in industrial production to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can be achieved using reagents such as lithium aluminum hydride (LiAlH4), resulting in the formation of primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are commonly used.
Reduction: LiAlH4 is a typical reducing agent.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in the presence of a catalyst.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: New esters or amides.
Scientific Research Applications
Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing active intermediates that participate in various biochemical reactions. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to the observed effects .
Comparison with Similar Compounds
Ethyl 5-tert-butoxycarbonylamino-3-hydroxyvalerate can be compared with other esters, such as ethyl acetate and methyl butyrate . While these compounds share similar ester functional groups, this compound is unique due to its specific structure and potential applications in various fields. Similar compounds include:
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its fruity aroma and used in flavorings and fragrances.
Properties
IUPAC Name |
ethyl 3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-5-17-10(15)8-9(14)6-7-13-11(16)18-12(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTWSBWPFGVCAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CCNC(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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